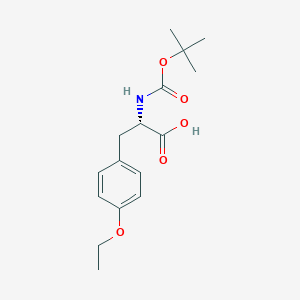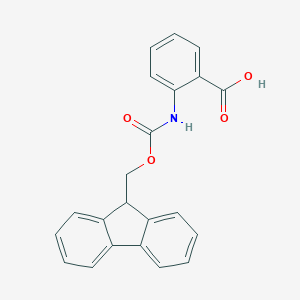
Boc-O-乙基-L-酪氨酸
描述
“Boc-O-ethyl-L-tyrosine” is a chemical compound with the molecular formula C16H23NO5 . It is a white to off-white solid and is often used in research and development .
Synthesis Analysis
The synthesis of Boc-O-ethyl-L-tyrosine involves a multi-step reaction . The process includes the use of thionyl chloride at 4 - 20 °C in darkness, followed by the addition of trimethylamine in N,N-dimethyl-formamide at 0 - 20 °C for 2.5 hours. The final step involves the addition of water and sodium hydroxide in methanol at 0 °C for 1 hour .
Molecular Structure Analysis
The molecular structure of Boc-O-ethyl-L-tyrosine is characterized by its molecular formula C16H23NO5 . The compound is almost isostructural with other esters, crystallizing in the orthorhombic chiral space group P 2 1 2 1 2 1 .
Physical And Chemical Properties Analysis
Boc-O-ethyl-L-tyrosine is a white to off-white solid . It has a molecular weight of 309.358 Da . The compound has a melting point of 87-91 °C .
科学研究应用
肽合成
Boc-O-乙基-L-酪氨酸: 常用于肽合成,特别是在Boc固相肽合成方法中 。该技术涉及将受保护的氨基酸残基依次添加到不断增长的肽链中。Boc基团(叔丁氧羰基)是一种临时保护基团,在合成过程中保护氨基,允许特异性地键合氨基酸,而不会发生不必要的副反应。
酶促生物催化
最新的进展突出了Boc-O-乙基-L-酪氨酸在酶促生物催化中的作用。 酶可以催化L-酪氨酸的衍生化,生产各种高价值的化学品 。这些衍生物在制药、食品和化妆品行业中都有应用。酶催化的特异性和效率使其成为工业应用的一种很有希望的方法。
医药中间体
该化合物是合成医药中间体的先驱。 其衍生化可导致像L-多巴这样的化合物的生产,L-多巴在治疗帕金森病中至关重要 。Boc-O-乙基-L-酪氨酸在创造一系列中间体方面的多功能性突出了其在药物开发中的重要性。
食品和化妆品行业
在食品和化妆品行业,Boc-O-乙基-L-酪氨酸的衍生物用作添加剂和活性成分。 它们有助于提高食品补充剂的营养价值,并增强化妆品的特性 。
酶底物特异性研究
Boc-O-乙基-L-酪氨酸: 可用于研究酶底物特异性。 通过观察不同酶如何与该化合物相互作用,研究人员可以深入了解酶机制,并设计出更好的生物催化剂 。
材料科学
在材料科学中,Boc-O-乙基-L-酪氨酸衍生物可用于创建具有特定性能的新型聚合物。 这些聚合物可以针对各种应用进行定制,包括生物降解材料和药物递送系统 。
分析化学
该化合物在分析化学中也很有价值,它可以作为色谱法和质谱法中用于识别和量化其他物质的标准物质或参考物质 。
教育目的
最后,Boc-O-乙基-L-酪氨酸用于教育环境中,特别是在有机化学和生物化学实验室中,用来教授学生关于氨基酸保护策略和肽合成技术的知识 。
作用机制
Target of Action
Boc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine . The primary target of tyrosine and its derivatives is the tyrosine kinase family of enzymes, which play a crucial role in cell signaling pathways .
Mode of Action
Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% . The Boc group in Boc-O-ethyl-L-tyrosine is a protective group commonly used in peptide synthesis . It prevents unwanted side reactions, allowing for the selective synthesis of desired compounds .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . It also plays a role in the production of melanin, the pigment responsible for hair and skin color .
Pharmacokinetics
The boc group is known to improve the stability and solubility of amino acids, which may enhance its bioavailability . The Boc group can be removed under acidic conditions, releasing the active tyrosine molecule .
Result of Action
The action of Boc-O-ethyl-L-tyrosine would primarily depend on the release of tyrosine and its subsequent metabolism. Tyrosine acts as a precursor to several important molecules, influencing neurotransmission, skin pigmentation, and other physiological processes .
Action Environment
The action of Boc-O-ethyl-L-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, factors such as temperature and the presence of other molecules can influence the stability and efficacy of the compound .
生化分析
Biochemical Properties
Boc-O-ethyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a substrate in solid-phase peptide synthesis, where it is incorporated into growing peptide chains. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Enzymes such as aminoacyl-tRNA synthetases may also interact with Boc-O-ethyl-L-tyrosine, recognizing it as a substrate for incorporation into peptides .
Cellular Effects
Boc-O-ethyl-L-tyrosine can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, Boc-O-ethyl-L-tyrosine can alter the activity of these peptides, potentially affecting signaling pathways that rely on tyrosine residues. Additionally, the presence of Boc-O-ethyl-L-tyrosine in peptides can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Boc-O-ethyl-L-tyrosine involves its interactions with biomolecules at the molecular level. The Boc group provides steric protection to the amino group, preventing it from participating in unwanted reactions. This protection is crucial during peptide synthesis, where selective deprotection is required to achieve the desired peptide sequence. Boc-O-ethyl-L-tyrosine can also act as an inhibitor or activator of enzymes, depending on its incorporation into peptides and proteins. For instance, it can inhibit enzymes that recognize free amino groups, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-O-ethyl-L-tyrosine can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, Boc-O-ethyl-L-tyrosine may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that Boc-O-ethyl-L-tyrosine can maintain its stability for extended periods when stored properly, but degradation can occur if storage conditions are not optimal .
Dosage Effects in Animal Models
The effects of Boc-O-ethyl-L-tyrosine can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study its incorporation into peptides and proteins. At higher doses, Boc-O-ethyl-L-tyrosine may exhibit toxic or adverse effects. These effects can include alterations in cellular metabolism, disruption of signaling pathways, and potential toxicity to organs such as the liver and kidneys. It is important to carefully control the dosage of Boc-O-ethyl-L-tyrosine in animal studies to avoid these adverse effects .
Metabolic Pathways
Boc-O-ethyl-L-tyrosine is involved in various metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as aminoacyl-tRNA synthetases, which incorporate it into peptides and proteins. Additionally, Boc-O-ethyl-L-tyrosine can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in tyrosine metabolism. For example, it can affect the production of metabolites such as dopamine and norepinephrine, which are derived from tyrosine .
Transport and Distribution
Within cells and tissues, Boc-O-ethyl-L-tyrosine is transported and distributed by various transporters and binding proteins. These transporters facilitate the uptake of Boc-O-ethyl-L-tyrosine into cells, where it can be incorporated into peptides and proteins. The distribution of Boc-O-ethyl-L-tyrosine within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation. For instance, Boc-O-ethyl-L-tyrosine may accumulate in specific cellular compartments, such as the endoplasmic reticulum, where peptide synthesis occurs.
Subcellular Localization
The subcellular localization of Boc-O-ethyl-L-tyrosine can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Boc-O-ethyl-L-tyrosine may be localized to the endoplasmic reticulum, where it can participate in peptide synthesis. Additionally, its localization can influence its interactions with other biomolecules, such as enzymes and proteins, thereby modulating its activity .
属性
IUPAC Name |
(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426917 | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76757-91-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Fmoc-[D]Gly-OH](/img/structure/B558005.png)






